molecular formula C23H19D8Cl2N3O2 B1662822 Aripiprazole-d8 CAS No. 1089115-06-9

Aripiprazole-d8

Cat. No. B1662822
M. Wt: 456.4 g/mol
InChI Key: CEUORZQYGODEFX-FUEQIQQISA-N
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Description

Aripiprazole-d8 is the labelled analogue of Aripiprazole . Aripiprazole, a dihydroquinolinone derivative, is an antagonist of Dopamine-2 receptor and a partial agonist of 5-HT1A receptor . It is used as an atypical antipsychotic agent . It is also used alone or together with other medicines to treat mental conditions such as bipolar I disorder (manic-depressive illness), major depressive disorder, and schizophrenia .


Synthesis Analysis

The synthesis of Aripiprazole-d8 involves complexation with cyclodextrins (CDs) designed to improve drug solubility and consequently its bioavailability .


Molecular Structure Analysis

The molecular structure of Aripiprazole-d8 involves a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . Further studies on the molecular surface electrostatic potential (MSEP) of APZ molecules in APZ Form III and Form H1 crystal structures were calculated by wave function analysis .


Chemical Reactions Analysis

Aripiprazole-d8 forms inclusion complexes with two β-cyclodextrin derivatives, namely random methyl-β-cyclodextrin (RAMEB) and heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin . The stoichiometry of both APR/CDs inclusion complexes was found as 1:2 .


Physical And Chemical Properties Analysis

Aripiprazole-d8 has a density of 1.3±0.1 g/cm3, a boiling point of 646.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 120.3±0.3 cm3 .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Aripiprazole exhibited efficacy similar to that of other antipsychotic drugs and a better safety profile than that of typical (i.e., less some extrapyramidal side effects) and atypical (i.e., less metabolic changes) antipsychotic drugs . The study presented one potential alternative salt of aripiprazole and provided a potential strategy to increase the solubility of poorly water-soluble drugs .

properties

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648854
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole-d8

CAS RN

1089115-06-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
A Wojnicz, C Belmonte, D Koller, A Ruiz-Nuño… - … of Pharmaceutical and …, 2018 - Elsevier
… Stable isotopically labeled aripiprazole, aripiprazole-D8, has been used as the internal standard (IS) for both analytes. Only 200 μl of human plasma was needed for analyte extraction, …
Number of citations: 25 www.sciencedirect.com
DP Patel, P Sharma, M Sanyal, PS Shrivastav - Journal of Chromatography …, 2013 - Elsevier
… An improved and rugged UPLC–MS/MS method has been developed and validated for sensitive and rapid determination of aripiprazole in human plasma using aripiprazole-d8 as the …
Number of citations: 32 www.sciencedirect.com
M Vohra, M Sandbhor… - Journal of Labelled …, 2015 - Wiley Online Library
… Aripiprazole-d8 and hydroxyzine-d8 are available commercially from CDN isotopes and AlsaChim (Illkirch Graffenstaden, France), respectively. While previous research has …
H Nordeng, G Gjerdalen, WR Brede… - Journal of clinical …, 2014 - journals.lww.com
… sample, 25 μL of the internal standard 2 μg/mL aripiprazole-d8, 0.2 mL of 1 mol/L Na 2 CO 3 , … and 285 for dehydroaripiprazole, and 456 for aripiprazole-d8. Within-assay coefficients of …
Number of citations: 33 journals.lww.com
K Rygaard, K Linnet, J Banner, SS Johansen - Forensic Science …, 2020 - Elsevier
… Aripiprazole-d8 and dehydroaripiprazole-d8 were used as internal standards for aripiprazole and dehydroaripiprazole, respectively. Acetonitrile, methanol, 2-propanol and water, all of …
Number of citations: 4 www.sciencedirect.com
AE Steuer, M Poetzsch, M Koenig, E Tingelhoff… - … of Chromatography A, 2015 - Elsevier
… Briefly, to 200 μL whole blood, 50 μL of the IS-mixture (amisulpride-d5 200 ng/mL, aripiprazole-d8 250 ng/mL, citalopram-d6 80 ng/mL, clomipramine-d3 200 ng/mL, duloxetine-d3 75 ng…
Number of citations: 42 www.sciencedirect.com
J Ji-Young, SW Chae, K Min-Gul - International Journal of …, 2016 - search.proquest.com
… A 100-µL aliquot of plasma, 20 µL of internal standard (IS) solution (100 ng/mL aripiprazole-d8 … mode (aripiprazole: m/z 448.2→285.1, aripiprazole-d8 as internal standard: m/z 456.3→…
Number of citations: 5 search.proquest.com
L Patteet, KE Maudens, B Sabbe, M Morrens… - Clinica Chimica …, 2014 - Elsevier
Background Therapeutic drug monitoring of antipsychotics is important for optimizing therapy, explaining adverse effects, non-response or poor compliance. We developed a UHPLC–…
Number of citations: 84 www.sciencedirect.com
KL Dretchen, R Millet, GL McIntire… - J Pharm Clin …, 2013 - calonmedical.com
… Internal standards aripiprazole D8 and clozapine D4 and Waters Acquity UPC® BEH Phenyl, 2.1 x 50mm, 1.7um was the LC column used. The mobile phases utilized were: 2mM …
Number of citations: 4 calonmedical.com
A Monfort, M Jutras, B Martin, I Boucoiran… - … of Pharmaceutical and …, 2021 - Elsevier
… All IS were deuterated except for dehydro-aripiprazole and mexiletine for which aripiprazole-d8 and lacosamide 13 C-d3 were used, respectively. Hydroxy-melatonin, melatonin and …
Number of citations: 6 www.sciencedirect.com

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